(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate
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Overview
Description
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C21H27ClN2S2 and a molecular weight of 407.04 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an octyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with octylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.
Scientific Research Applications
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
- (4-Chlorophenyl)methyl octyl 3-pyridinylcarbamate
- (4-Chlorophenyl)methyl octyl 3-pyridinylcarboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
34763-29-6 |
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Molecular Formula |
C21H27ClN2S2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-1-octylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C21H27ClN2S2/c1-2-3-4-5-6-7-15-25-21(24-20-9-8-14-23-16-20)26-17-18-10-12-19(22)13-11-18/h8-14,16H,2-7,15,17H2,1H3 |
InChI Key |
CFRVOIMGLDDJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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